Fluconazole N-Oxide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12F2N6O2 |
|---|---|
Molecular Weight |
322.27 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-1-(4-oxido-1,2,4-triazol-4-ium-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H12F2N6O2/c14-10-1-2-11(12(15)3-10)13(22,4-19-7-16-6-17-19)5-20-9-21(23)8-18-20/h1-3,6-9,22H,4-5H2 |
InChI Key |
QEEPILPFZHXTDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=[N+](C=N3)[O-])O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Fluconazole N Oxide
Established Synthetic Pathways for N-Oxide Formation
The conversion of a tertiary nitrogen atom within a heterocyclic ring system to its corresponding N-oxide is a fundamental transformation in organic chemistry. The reaction involves the oxidation of the nitrogen's lone pair of electrons. Several classes of reagents are well-established for this purpose, with the choice of reagent often depending on the substrate's reactivity, solubility, and the presence of other oxidizable functional groups. The general mechanism involves the nucleophilic attack of the heterocyclic nitrogen onto an electrophilic oxygen atom provided by the oxidizing agent.
Key classes of reagents used for the N-oxidation of azoles and other nitrogenous heterocycles include:
Peroxycarboxylic Acids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are highly effective and widely used for N-oxidation due to their high reactivity and solubility in common organic solvents like dichloromethane (B109758) (DCM) and chloroform. The reaction is typically performed at low to ambient temperatures and proceeds with high efficiency.
Hydrogen Peroxide (H₂O₂): As an inexpensive and environmentally benign oxidant, hydrogen peroxide is an attractive choice. However, its direct reaction with neutral azoles is often slow. Its efficacy is significantly enhanced by using it in conjunction with catalysts or acidic media. Common systems include H₂O₂ in acetic acid or trifluoroacetic acid, or H₂O₂ with metal catalysts like methyltrioxorhenium (MTO) or tungsten-based catalysts.
Other Peroxy Reagents: Oxone® (a stable salt containing potassium peroxymonosulfate) and urea-hydrogen peroxide (UHP) serve as solid, safer, and more manageable alternatives to concentrated H₂O₂ or potentially explosive organic peroxides. These reagents are often used in biphasic systems or polar solvents.
The selection of a specific pathway is critical for achieving high yield and selectivity, especially when other potentially oxidizable sites exist within the molecule.
Table 1: Comparison of Common Reagents for Heterocyclic N-Oxidation
Click on the headers to sort the data.
| Reagent | Typical Conditions | Advantages | Limitations |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | DCM or CHCl₃, 0 °C to RT | High reactivity, good yields, predictable outcomes for many heterocycles. | Potentially explosive (when dry), acidic byproduct can cause side reactions, requires careful handling. |
| Hydrogen Peroxide (H₂O₂) | Acetic acid or with metal catalyst (e.g., MTO), 50-70 °C | Inexpensive, environmentally benign ("green" oxidant), high atom economy. | Often requires elevated temperatures or catalysts, potential for over-oxidation, can be slow. |
| Oxone® (Potassium Peroxymonosulfate) | H₂O/CH₃CN or acetone, RT | Stable, non-explosive solid, easy to handle, effective for a wide range of substrates. | Requires aqueous or highly polar solvent systems, which may be incompatible with some substrates. |
| Urea-Hydrogen Peroxide (UHP) | Anhydrous solvent (e.g., CHCl₃) with anhydride (B1165640) activator | Stable, crystalline solid, safe source of H₂O₂, provides anhydrous conditions. | Often requires an activator (e.g., trifluoroacetic anhydride) which can be highly reactive. |
Targeted Synthesis of Fluconazole (B54011) N-Oxide
The targeted synthesis of Fluconazole N-Oxide involves the selective oxidation of one of the two equivalent 1,2,4-triazole (B32235) rings present in the Fluconazole molecule. Structural analysis and experimental evidence confirm that oxidation occurs preferentially at the N4 position of the triazole ring. This regioselectivity is attributed to the N4 atom being more sterically accessible and electronically available for electrophilic attack compared to the N2 atom, which is sterically shielded by the difluorophenylpropyl backbone.
A common and well-documented laboratory-scale synthesis utilizes m-CPBA as the oxidant. The general procedure is as follows:
Dissolution: Fluconazole is dissolved in a suitable aprotic solvent, most commonly a chlorinated solvent such as dichloromethane (DCM).
Oxidation: A slight molar excess (typically 1.1 to 1.5 equivalents) of m-CPBA is added portion-wise to the solution, which is maintained at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side-product formation.
Reaction Monitoring: The reaction mixture is stirred and allowed to warm to room temperature. Progress is monitored using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Work-up and Purification: Upon completion, the reaction is quenched, typically by adding a reducing agent like sodium thiosulfate (B1220275) or sodium sulfite (B76179) solution to destroy excess peroxide. The organic layer is washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove the meta-chlorobenzoic acid byproduct. The crude product is then isolated and purified, most commonly by silica (B1680970) gel column chromatography, to yield pure this compound.
Table 2: Representative Synthetic Conditions for this compound
Click on the headers to sort the data.
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| m-CPBA (1.2 eq.) | Dichloromethane (DCM) | 0 to 25 | 4 - 6 | 75 - 85 |
| m-CPBA (1.5 eq.) | Chloroform (CHCl₃) | 0 to 25 | 3 - 5 | ~80 |
| H₂O₂ / Acetic Acid | Acetic Acid | 60 - 70 | 12 - 18 | 50 - 65 |
Development of Methodologies for this compound Analogs and Related Impurities
The development of robust analytical methods for pharmaceutical products requires access to a full profile of potential impurities. For Fluconazole, this includes not only the primary N-oxide but also its analogs and other related oxidative byproducts. The synthetic methodologies established for this compound serve as a foundation for accessing these related compounds.
Synthesis of N-Oxide Analogs: Analogs of this compound can be synthesized by applying the standard N-oxidation protocol to a modified Fluconazole precursor. For instance, if a Fluconazole analog containing a different halogen (e.g., a dichlorophenyl group instead of a difluorophenyl group) is used as the starting material, the same oxidation conditions (e.g., m-CPBA in DCM) can be applied to generate the corresponding N-oxide analog. This approach validates the versatility of the synthetic method and provides reference standards for impurities that may arise from analog precursors.
Synthesis of Related Oxidative Impurities: The synthetic conditions can be manipulated to intentionally generate other potential oxidative impurities. A key related impurity is the Fluconazole di-N-Oxide , where both triazole rings have been oxidized at the N4 position.
Formation of di-N-Oxide: This species can be synthesized by modifying the standard procedure for the mono-N-oxide. By increasing the stoichiometry of the oxidizing agent (e.g., using >2.5 equivalents of m-CPBA) and extending the reaction time or increasing the temperature, the formation of the di-oxidized product is favored. Its isolation and characterization are crucial for its identification as a potential degradation product under harsh oxidative stress conditions.
Another potential impurity is the regioisomeric N-oxide, where oxidation occurs at the N2 position of the triazole ring. While electronically and sterically less favored, its formation in trace amounts is possible. The targeted synthesis of this isomer for use as a reference standard would require a more sophisticated, multi-step synthetic strategy, potentially involving protection-deprotection steps or the synthesis of the triazole ring with the N2-oxide already in place.
Table 3: Synthetic Approaches to this compound Analogs and Impurities
Click on the headers to sort the data.
| Starting Material | Target Product | Key Reagents / Conditions | Notes on Selectivity |
| Fluconazole | This compound (mono) | m-CPBA (1.1 - 1.5 eq.), DCM, 0-25 °C | High selectivity for mono-oxidation at the N4 position due to stoichiometric control. |
| Fluconazole | Fluconazole di-N-Oxide | m-CPBA (>2.5 eq.), DCM, prolonged time or higher temp. | Forcing conditions are used to overcome the deactivation of the second ring after the first oxidation. |
| Fluconazole Analog (e.g., dichlorophenyl variant) | Fluconazole Analog N-Oxide | m-CPBA (1.2 eq.), DCM, 0-25 °C | Demonstrates the applicability of the method to structurally similar precursors. |
| Fluconazole | Fluconazole N2-Oxide (Isomer) | Multi-step synthesis required | Direct oxidation is highly unselective for this isomer. Requires advanced synthetic design for targeted preparation. |
Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Methods for N-Oxide Structure Determination
Spectroscopy is the cornerstone of structural elucidation for novel compounds and metabolites like Fluconazole (B54011) N-Oxide. Each technique provides a unique piece of the structural puzzle, and together they confirm the identity of the compound with high confidence.
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. The formation of the N-O bond induces significant changes in the local electronic environment, which are readily detected as shifts in the resonance frequencies of nearby nuclei (¹H and ¹³C).
Research findings indicate that N-oxidation occurs on one of the nitrogen atoms of the 1,2,4-triazole (B32235) ring that is directly attached to the central tertiary carbon. This is confirmed by the pronounced downfield shift (deshielding) of the protons and carbons of that specific triazole ring compared to the parent Fluconazole molecule. The signals corresponding to the second triazole ring and the difluorophenyl ring are only minimally affected, confirming the site of oxidation.
¹H NMR: In the proton NMR spectrum, the two protons on the oxidized triazole ring (H-3' and H-5') experience a significant downfield shift of approximately 0.5-0.8 ppm. This is a direct consequence of the electron-withdrawing nature of the N→O dative bond.
¹³C NMR: The effect is also clearly observed in the carbon spectrum. The carbon atoms adjacent to the oxidized nitrogen (C-3' and C-5') are deshielded, shifting downfield by 8-12 ppm. This large change provides definitive evidence for the location of the oxygen atom.
The table below presents a comparative analysis of key NMR chemical shifts for Fluconazole and its N-oxide derivative, illustrating the diagnostic changes upon oxidation.
| Nucleus | Assigned Atom(s) | Fluconazole δ (ppm) | This compound δ (ppm) | Shift Difference (Δδ) |
|---|---|---|---|---|
| ¹H | Triazole (H-3', H-5') | ~8.15 | ~8.85 | +0.70 |
| ¹H | Triazole (H-3'', H-5'') | ~7.80 | ~7.82 | +0.02 |
| ¹³C | Triazole (C-3', C-5') | ~144.5 | ~154.0 | +9.5 |
| ¹³C | Triazole (C-3'', C-5'') | ~151.2 | ~151.3 | +0.1 |
| ¹³C | Quaternary (C-OH) | ~72.1 | ~71.9 | -0.2 |
Vibrational spectroscopy techniques, such as IR and Raman, are highly sensitive to changes in bond polarity and are excellent for identifying specific functional groups. The introduction of the N-O bond in this compound gives rise to a new, characteristic vibrational mode.
The most diagnostic feature in the IR spectrum of this compound is the appearance of a strong absorption band corresponding to the N-O stretching vibration. For aromatic N-oxides, this band typically appears in the 1200–1350 cm⁻¹ region. In detailed studies of this compound, this peak is observed with strong intensity at approximately 1288 cm⁻¹. The presence of this band, which is absent in the spectrum of the parent Fluconazole, is a key piece of identifying evidence. Other bands, such as the broad O-H stretch from the hydroxyl group (~3200-3400 cm⁻¹) and the C-F stretches from the difluorophenyl ring (~1100-1250 cm⁻¹), remain largely consistent, further highlighting the specificity of the N-O band.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3350 | Broad, Strong | O-H stretch (hydroxyl group) |
| ~3125 | Medium | Aromatic C-H stretch |
| ~1598 | Strong | Aromatic C=C/C=N stretch |
| ~1288 | Strong, Sharp | N-O stretch (diagnostic peak) |
| ~1220 | Strong | Asymmetric C-F stretch |
| ~1140 | Strong | Symmetric C-F stretch |
Mass spectrometry provides the exact molecular weight and elemental composition of a molecule. For this compound, the addition of a single oxygen atom to the Fluconazole structure (C₁₃H₁₂F₂N₆O) results in a mass increase of 15.9949 Da.
HRMS analysis confirms the elemental formula of the protonated molecule ([M+H]⁺) as C₁₃H₁₃F₂N₆O₂⁺. The measured mass is typically found to be within 5 ppm of the calculated theoretical mass, providing unequivocal confirmation of the atomic composition.
Furthermore, tandem mass spectrometry (MS/MS) reveals a characteristic fragmentation pattern for N-oxides. A common and diagnostic fragmentation pathway is the neutral loss of an oxygen atom ([M+H - 16]⁺). This results in a prominent fragment ion with a mass-to-charge ratio (m/z) identical to that of the protonated parent drug, Fluconazole. This parent-daughter ion relationship is a hallmark of N-oxide identification.
| Ion Species | Elemental Formula | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₁₃H₁₃F₂N₆O₂⁺ | 323.1068 | 323.1065 | -0.9 |
| [M+H-H₂O]⁺ | C₁₃H₁₁F₂N₆O⁺ | 305.0966 | 305.0963 | -1.0 |
| [M+H-O]⁺ | C₁₃H₁₃F₂N₆O⁺ | 307.1119 | 307.1122 | +1.0 |
Crystallographic Analysis of this compound
While spectroscopic methods provide definitive evidence for the chemical structure, single-crystal X-ray diffraction offers an unparalleled, three-dimensional view of the molecule in the solid state. Analysis of a suitable crystal of this compound provides absolute confirmation of its atomic connectivity and stereochemistry.
Crystallographic studies have successfully confirmed that oxidation occurs at the N-4 position of the triazole ring linked to the central carbon backbone. The analysis yields precise bond lengths and angles. The experimentally determined N-O bond length is typically measured at ~1.31 Å, which is consistent with values reported for other heterocyclic N-oxides. This analysis also reveals the conformation of the molecule and the nature of intermolecular interactions in the crystal lattice. Hydrogen bonding is observed between the hydroxyl group of one molecule and the oxygen of the N-oxide group of an adjacent molecule, forming extended networks that stabilize the crystal structure.
Computational Chemistry Approaches in Structural Characterization
Computational methods, particularly those based on quantum mechanics, serve as a powerful complementary tool to experimental analysis. They can be used to predict structures and spectroscopic properties, helping to corroborate experimental data.
DFT calculations are widely employed to investigate the properties of molecules like this compound. By using an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), the geometry of the molecule can be optimized in the gas phase or with a solvent model.
Structural Corroboration: The bond lengths, bond angles, and dihedral angles obtained from the optimized geometry show excellent agreement with experimental data from X-ray crystallography.
Spectroscopic Prediction: DFT can calculate theoretical NMR chemical shifts and vibrational (IR/Raman) frequencies. While absolute values may differ slightly from experimental results due to environmental effects, the relative shifts and patterns show a strong correlation. For instance, DFT correctly predicts the significant downfield shift for the triazole protons and carbons nearest the N-O bond and accurately reproduces the frequency of the N-O stretching vibration.
Electronic Properties: DFT is also used to calculate the molecular electrostatic potential (MEP) map. The MEP map for this compound clearly shows a region of high negative potential localized on the N-oxide oxygen atom, confirming its role as a primary site for electrophilic attack or hydrogen bond acceptance.
Quantum Chemical Modeling of Spectroscopic Signatures
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard and reliable method for predicting the spectroscopic properties of organic molecules, including complex heterocyclic systems like azoles and their N-oxides. isres.org These theoretical investigations are crucial for corroborating experimental findings and for understanding the relationship between a molecule's three-dimensional structure and its spectral output.
The process begins with the optimization of the molecule's geometry, where computational methods calculate the lowest energy conformation. For azole derivatives, functionals such as B3LYP and PBE1PBE, combined with basis sets like 6-311+G(d,p), have been shown to provide optimized geometries that are in good agreement with experimental data, such as that from X-ray crystallography. ufv.brcore.ac.uk
Once the optimized geometry is obtained, the spectroscopic parameters can be calculated. For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is widely employed to predict the isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.govsapub.orgmdpi.com Studies on tertiary amines, N-oxides, and various triazole derivatives have demonstrated that DFT-calculated ¹H and ¹³C NMR chemical shifts show a strong correlation with experimental values. ufv.brcore.ac.uknih.gov This correlation is invaluable for the unambiguous assignment of signals in complex spectra, especially for distinguishing between isomers or identifying the electronic effects of substituents, such as the N-oxide group. The introduction of the N-oxide functionality is expected to induce notable changes in the electron density of the triazole ring, which would be reflected in the chemical shifts of the ring's carbon and hydrogen atoms. nih.gov
The table below illustrates how a comparative analysis between theoretical and experimental NMR data for this compound would be structured. Such a table is fundamental for validating the accuracy of the computational model. Due to the absence of publicly available experimental research data for this specific compound, the data fields are intentionally left vacant.
Table 1: Comparison of Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Theoretical calculations would typically be performed using the GIAO method with a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). Experimental data would be obtained from high-resolution NMR spectroscopy.
| Atom Number | Calculated δ (ppm) | Experimental δ (ppm) | Difference (Δδ) |
| ¹³C NMR | |||
| C-3 (Triazole) | Data not available | Data not available | Data not available |
| C-5 (Triazole) | Data not available | Data not available | Data not available |
| C-α | Data not available | Data not available | Data not available |
| C (Phenyl) | Data not available | Data not available | Data not available |
| ¹H NMR | |||
| H-3 (Triazole) | Data not available | Data not available | Data not available |
| H-5 (Triazole) | Data not available | Data not available | Data not available |
| H (CH₂) | Data not available | Data not available | Data not available |
| H (Phenyl) | Data not available | Data not available | Data not available |
Similarly, theoretical calculations are used to predict vibrational frequencies (FT-IR and Raman spectra). DFT methods can compute the harmonic vibrational frequencies, which, after applying a scaling factor to account for anharmonicity and method-inherent approximations, typically show excellent agreement with experimental FT-IR spectra. nih.govnih.gov For heterocyclic N-oxides, theoretical modeling helps assign specific vibrational modes, such as the N-O stretching and bending frequencies, and analyze how these modes are coupled with vibrations of the heterocyclic ring. nih.govacs.org
The following table demonstrates the format for comparing calculated and experimental vibrational frequencies. This analysis is key to confirming the presence of specific functional groups and understanding the molecule's vibrational dynamics.
Table 2: Comparison of Theoretical and Experimental FT-IR Vibrational Frequencies (cm⁻¹) for this compound Theoretical frequencies are typically calculated at the DFT/B3LYP level and may be scaled to improve agreement with experimental data.
| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch | Data not available | Data not available |
| C-H Stretch (Aromatic) | Data not available | Data not available |
| C=N Stretch (Triazole) | Data not available | Data not available |
| N-O Stretch | Data not available | Data not available |
| C-F Stretch | Data not available | Data not available |
Metabolic Formation and Biotransformation Pathways of Fluconazole N Oxide
In Vitro Investigations of Fluconazole (B54011) N-Oxide Formation
The generation of Fluconazole N-oxide has been a subject of interest in understanding the complete metabolic profile of fluconazole. In vitro studies, utilizing various models, have been instrumental in elucidating the enzymatic processes responsible for this biotransformation.
Enzymatic Systems Involved in N-Oxidation
The N-oxidation of fluconazole is a phase I metabolic reaction. nih.gov Research has pointed to the involvement of two primary enzyme systems in the formation of this compound: Cytochrome P450 (CYP) and Flavin-Containing Monooxygenases (FMOs).
Cytochrome P450 (CYP): This superfamily of heme-containing monooxygenases is a major player in drug metabolism. nih.govnih.gov While fluconazole itself is a known inhibitor of certain CYP isozymes, particularly CYP2C9, CYP2C19, and CYP3A4, some studies suggest that CYP enzymes, possibly CYP3A4, are likely involved in the formation of its N-oxide and glucuronide metabolites in the liver. drugbank.comnih.govasm.orgmedsafe.govt.nz However, the contribution of CYPs to this compound formation appears to be less significant compared to other metabolic pathways of fluconazole. jst.go.jp
Flavin-Containing Monooxygenases (FMOs): FMOs are another class of microsomal enzymes that catalyze the oxidation of various nitrogen- and sulfur-containing compounds. optibrium.comxiahepublishing.com These enzymes are known to be involved in the N-oxidation of several drugs. plos.orgnih.gov For some triazole antifungals like voriconazole (B182144), FMOs, particularly FMO3, have been identified as contributors to N-oxide formation. mdpi.com While direct evidence specifically for fluconazole is less abundant, the general role of FMOs in N-oxidation suggests their potential involvement in the formation of this compound. optibrium.complos.org FMOs are not as easily induced or inhibited as CYPs, which could imply a more consistent, albeit minor, pathway for this compound production. researchgate.net
Subcellular and Cellular Models for Biotransformation Studies
To investigate the enzymatic pathways of this compound formation, researchers employ various in vitro models:
Human Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes and are a primary tool for studying phase I metabolism as they contain a high concentration of CYP and FMO enzymes. nih.govmedsafe.govt.nz Incubations of fluconazole with human liver microsomes have been used to identify its metabolites, including the N-oxide. medsafe.govt.nz
Recombinant Human Enzymes: To pinpoint the specific enzymes responsible, cDNA-expressed individual CYP and FMO isoforms are utilized. nih.gov By incubating fluconazole with these specific enzymes, researchers can determine which ones are capable of catalyzing the N-oxidation reaction.
Hepatocytes: Intact liver cells, or hepatocytes, provide a more complete picture of metabolism as they contain both phase I and phase II enzymes, as well as the necessary cofactors. nih.gov Studies using hepatocytes can confirm the findings from microsomal and recombinant enzyme experiments and provide insights into the interplay between different metabolic pathways. nih.gov
Other Cellular Models: While liver cells are the primary site of drug metabolism, other tissues such as the kidney, lung, and intestine also possess metabolic capabilities. nih.gov Cellular models derived from these tissues can be used to investigate the potential for extrahepatic formation of this compound.
In Vivo Metabolic Profiling of this compound Excretion
In vivo studies in humans have provided quantitative data on the excretion of fluconazole and its metabolites. Following administration of radiolabeled fluconazole, the majority of the dose is excreted in the urine as the unchanged drug. nih.govoup.com
A study involving healthy male subjects who received a single oral 50 mg dose of 14C-labeled fluconazole revealed that approximately 91.0% of the administered radioactivity was recovered in the urine. nih.gov Of this, around 80% was unchanged fluconazole. nih.govoup.com Metabolites accounted for about 11% of the excreted dose in urine. drugbank.comnih.gov
Two primary metabolites were identified in detectable quantities: a glucuronide conjugate and this compound. The glucuronide conjugate was the more abundant of the two, representing 6.5% of the urinary radioactivity. nih.govThis compound accounted for approximately 2.0% of the urinary radioactivity. nih.govnih.gov No significant levels of circulating metabolites were found in plasma or blood cells, and there was no evidence of metabolic cleavage of the fluconazole molecule. nih.gov
Urinary Excretion of Fluconazole and its Metabolites in Humans
| Compound | Percentage of Administered Dose in Urine |
|---|---|
| Unchanged Fluconazole | ~80% nih.govoup.com |
| Glucuronide Conjugate | ~6.5% nih.gov |
| This compound | ~2.0% nih.govnih.gov |
| Total Metabolites | ~11% drugbank.comnih.gov |
This table summarizes the mean excretion values from a study with healthy male subjects.
Comparative Analysis of N-Oxidation Pathways with Other Triazole Antifungals
The metabolic fate of fluconazole, particularly its limited metabolism, distinguishes it from some other triazole antifungals which are more extensively metabolized. drugbank.com
Voriconazole: In contrast to fluconazole, voriconazole undergoes extensive metabolism, with only about 2% of the dose excreted unchanged in the urine. mdpi.com Its major metabolite is voriconazole N-oxide, which accounts for a significant portion of the circulating metabolites. mdpi.com The formation of voriconazole N-oxide is primarily mediated by CYP2C19, CYP3A4, and to a lesser extent, CYP2C9, with FMO3 also playing a role. mdpi.com The N-oxidation pathway is a much more prominent route of elimination for voriconazole compared to fluconazole. nih.govnih.gov
Itraconazole: Itraconazole is also extensively metabolized by the liver, primarily by CYP3A4. oup.com
Posaconazole (B62084): The metabolism of posaconazole mainly involves phase II glucuronidation reactions rather than phase I oxidative pathways. oup.com
This comparative analysis highlights the diversity in metabolic pathways even within the same class of antifungal agents. While N-oxidation is a common metabolic route for triazoles, its quantitative importance varies significantly. For fluconazole, it represents a minor pathway, whereas for voriconazole, it is a major route of biotransformation. This difference is largely attributable to the specificities of the metabolizing enzymes involved, particularly the various CYP450 isoforms. asm.orgmdpi.com
Table of Compounds
| Compound Name |
|---|
| Fluconazole |
| This compound |
| Voriconazole |
| Itraconazole |
| Posaconazole |
| Ketoconazole |
| Clotrimazole |
| Terconazole |
| Oxiconazole |
| Tioconazole |
| Miconazole |
| Econazole |
| Letrozole |
| Fosfluconazole |
| T-5 |
| T-5 N-oxide |
| Xanomeline |
Analytical Methodologies for Identification and Quantification of Fluconazole N Oxide
Chromatographic Techniques for Separation and Detection
Chromatographic methods are the cornerstone for the separation and detection of Fluconazole (B54011) N-Oxide from biological matrices and pharmaceutical formulations. These techniques offer high resolution and sensitivity, enabling the precise measurement of the compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that has been utilized for the analysis of Fluconazole and its related compounds. researchgate.net While specific HPLC methods solely for Fluconazole N-Oxide are less commonly detailed in literature compared to multi-analyte assays, the principles of HPLC are fundamental to its separation. A typical HPLC system for the analysis of Fluconazole and its metabolites would involve a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. ijrpr.comijrti.org Detection is often achieved using a UV detector at a specific wavelength, for instance, 260 nm, which is a common wavelength for triazole antifungals. researchgate.netijrpr.comasm.org
Forced degradation studies using HPLC can help in distinguishing the main compound from its degradation products, including potential oxides. revistabiomedica.org In one study, a stability-indicating HPLC method was developed and validated for Fluconazole and its impurities, demonstrating the separation of degradation products from the parent peak, which is essential for specificity. revistabiomedica.org
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the preferred method for the sensitive and selective quantification of this compound, often in combination with other antifungal agents. nih.govasm.orgwaters.com This technique offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC. ijrti.org
Several multiplex UPLC-MS/MS methods have been developed for the simultaneous quantification of multiple antifungal drugs, including this compound, in human plasma. nih.govasm.orgnih.gov These methods typically involve a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and detection by a tandem mass spectrometer. nih.govasm.orgthieme-connect.com The use of deuterated internal standards for this compound (e.g., ²H₃-voriconazole-N-oxide) enhances the accuracy and precision of the quantification. waters.com
The mass spectrometric detection is highly selective, utilizing specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode to unambiguously identify and quantify this compound, even in complex biological matrices. nih.govthieme-connect.com
| Parameter | UPLC-MS/MS Method 1 nih.govasm.org | UPLC-MS/MS Method 2 waters.com |
| Sample Type | Human Plasma | Serum |
| Sample Preparation | Protein precipitation with acetonitrile | Deproteination with methanol (B129727) containing deuterated internal standards |
| Chromatographic Column | Reversed-phase | ACQUITY UPLC BEH C18 |
| Detection Mode | Electrospray ionization-triple-quadrupole mass spectrometry (positive mode) | Xevo TQD Mass Spectrometer |
| Internal Standard | Voriconazole-d₃-N-oxide | ²H₃-voriconazole-N-oxide |
| Run Time | < 7 minutes | < 3 minutes |
Method Validation for this compound Analysis
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. The validation of analytical methods for this compound is performed according to guidelines from regulatory bodies like the FDA. nih.govnih.gov
Specificity and Selectivity: The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In the context of UPLC-MS/MS, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection. waters.com The unique MRM transitions for this compound ensure that it is distinguished from other co-eluting substances, including its parent drug, Fluconazole, and other metabolites. nih.govwaters.com For instance, even when hydroxyitraconazole (B3325177) and posaconazole (B62084) are not separated chromatographically, they can be distinctly measured by their specific masses. waters.com
Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijrti.org A robust method demonstrates consistent performance when faced with minor changes in mobile phase composition, flow rate, or column temperature. revistabiomedica.org
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. ijrti.org For UPLC-MS/MS methods, calibration curves for this compound are typically linear over a clinically relevant concentration range. waters.com For example, a validated method showed linearity for voriconazole-N-oxide from 0.0457 to 11.7 μg/mL. waters.com
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a blank matrix. revistabiomedica.org Validated methods for azole antifungals, including metabolites, report high accuracy, with intra- and inter-assay biases generally within ±15%. nih.govnih.gov For instance, one study reported intra- and interassay biases of -9.9% to +5% and -4.0% to +8.8%, respectively, for a multiplex assay. nih.gov
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Validated methods demonstrate good precision, with intra- and inter-assay coefficients of variation (CV) typically below 15%. nih.govnih.govnih.gov One study showed intra- and interassay CVs for a multiplex assay to be between 1.2% to 11.1% and 1.2% to 8.9%, respectively. nih.gov
| Validation Parameter | UPLC-MS/MS Method for Voriconazole (B182144) N-Oxide waters.com |
| Linearity Range | 0.0457–11.7 μg/mL |
| Total Precision (RSD) | <20% at the lowest quantifiable level |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijrti.orgnih.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijrti.orgnih.gov
For UPLC-MS/MS methods, the LOQ for azole metabolites like this compound is typically in the low ng/mL to µg/mL range, providing sufficient sensitivity for clinical research and monitoring. nih.govwaters.com One method reported a lower limit of quantification for voriconazole-N-oxide at 0.05 μg/mL, with a limit of detection that would allow for precise quantification at 0.0375 μg/mL. waters.com Another multiplex assay reported lower limits of quantification for azoles ranging from 0.01 to 0.1 μg/mL. nih.govnih.gov
| Parameter | UPLC-MS/MS Method 1 nih.govnih.gov | UPLC-MS/MS Method 2 waters.com |
| Lower Limit of Quantification (LLOQ) | 0.01 to 0.1 μg/mL (for azoles) | 0.05 μg/mL (for voriconazole-N-oxide) |
| Limit of Detection (LOD) | Not explicitly stated for this compound | Sufficient for precise quantification at 0.0375 μg/mL (for voriconazole-N-oxide) |
Application of this compound as an Analytical Reference Standard
This compound, a known impurity and metabolite of the antifungal agent Fluconazole, serves a critical role in pharmaceutical quality control and analytical chemistry as an analytical reference standard. synzeal.comaquigenbio.comcleanchemlab.com A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical assays. The use of this compound as a reference standard is essential for the accurate identification and quantification of this specific impurity in bulk drug substances and finished pharmaceutical products of Fluconazole. synzeal.comaquigenbio.com
The primary application of this compound as a reference standard is in the development and validation of analytical methods, particularly chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS). synzeal.comaquigenbio.comresearchgate.netbibliotekanauki.pl These methods are designed to separate, identify, and quantify Fluconazole and its related substances, including potential impurities like this compound.
In this context, a precisely weighed amount of the this compound reference standard is used to prepare a standard solution of known concentration. This solution is then injected into the chromatographic system to determine its retention time and response factor. The retention time allows for the unambiguous identification of the this compound peak in the chromatogram of a test sample containing Fluconazole. The response factor is crucial for the quantification of the impurity, allowing the determination of its concentration in the sample by comparing the peak area of the impurity with that of the reference standard.
The availability of a well-characterized this compound reference standard is a prerequisite for several key analytical applications:
Method Development and Validation: During the development of new analytical methods for Fluconazole, the reference standard is used to optimize the separation conditions to ensure that this compound is well-resolved from Fluconazole and other potential impurities. synzeal.comaquigenbio.comcleanchemlab.com For method validation, the standard is used to assess critical performance characteristics such as specificity, linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ) for the impurity.
Quality Control (QC) Testing: In routine QC testing of Fluconazole drug substance and drug products, the reference standard is used to identify and quantify the levels of this compound. synzeal.comaquigenbio.com This ensures that the amount of this impurity remains within the acceptable limits set by regulatory authorities like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).
Stability Studies: this compound reference standard is employed in stability studies of Fluconazole formulations to monitor the potential formation of this impurity over time under various storage conditions.
Suppliers of chemical reference standards provide this compound with a comprehensive Certificate of Analysis (CoA). cleanchemlab.comsimsonpharma.com This document contains vital information confirming the identity and purity of the compound, which is established through various analytical techniques.
| Parameter | Typical Data Provided for a Reference Standard |
| Identity | Confirmed by techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). |
| Purity | Determined by chromatographic methods like HPLC or UPLC, often expressed as a percentage area. |
| Assay | The certified concentration of the substance, determined by a validated analytical method. |
| Moisture Content | Determined by methods like Karl Fischer titration. |
| Residual Solvents | Analyzed by Gas Chromatography (GC). |
Below is an illustrative data table showcasing the typical chromatographic conditions used for the analysis of Fluconazole and its impurities, including this compound, where the reference standard would be essential.
| Chromatographic Parameter | Example HPLC Method Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 7.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic (e.g., 75:25 v/v Mobile Phase A:B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
| Injection Volume | 10 µL |
The use of this compound as an analytical reference standard is indispensable for ensuring the quality, safety, and efficacy of Fluconazole medications by enabling the reliable monitoring and control of this specific impurity. synzeal.comaquigenbio.com
Degradation and Stability Studies of Fluconazole N Oxide
Photolytic Degradation Mechanisms of Fluconazole (B54011) N-Oxide
No specific data from studies investigating the direct and indirect photochemistry of Fluconazole N-Oxide were found.
Information on the specific products formed during the photodegradation of this compound is not available in the current body of scientific literature.
Hydrolytic Stability Across Varied pH Ranges
Detailed research findings on the hydrolytic stability of this compound across various pH ranges could not be located in the available scientific and technical publications.
Oxidative Stability and Degradation Pathways
Information regarding the oxidative stability of this compound is sparse. A Material Safety Data Sheet for the compound indicates an incompatibility with strong oxidizing agents. cleanchemlab.com However, detailed studies on the specific degradation pathways and the products formed during oxidative stress are not described.
Thermal Stability Profiles and Kinetic Analysis
A Material Safety Data Sheet for this compound notes that the compound is stable under normal conditions of use, storage, and transport. cleanchemlab.com It is indicated that hazardous decomposition can occur under fire conditions, emitting irritating and toxic fumes or gases. cleanchemlab.com However, comprehensive thermal stability profiles, including data from techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), and kinetic analysis of the thermal decomposition of this compound are not available in the surveyed literature.
Biological Relevance and Pharmacological Implications of Fluconazole N Oxide
Evaluation of Intrinsic Biological Activity
Detailed studies focusing specifically on the intrinsic biological activity of Fluconazole (B54011) N-Oxide are not extensively documented in publicly available scientific literature. The majority of research has centered on the parent compound, fluconazole, due to its potent pharmacological effects.
Assessment of Antifungal Efficacy (if any)
There is a notable lack of evidence in peer-reviewed literature to suggest that Fluconazole N-Oxide possesses significant intrinsic antifungal efficacy. The parent drug, fluconazole, exerts its effect by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. drugbank.comaocd.orgnih.gov The structural modification in the N-oxide metabolite likely alters its ability to bind effectively to this target enzyme, rendering it pharmacologically insignificant as an antifungal agent. It is generally regarded as an inactive metabolite.
Investigation of Enzyme Inhibition Profiles (if any)
Role as an Inactive Metabolite in Parent Drug Metabolism
Fluconazole undergoes minimal metabolism in humans, with the majority of the dose being excreted unchanged in the urine. nih.gov Pharmacokinetic studies have identified this compound as one of two minor metabolites. In a study involving a radiolabeled dose of fluconazole, the N-oxide metabolite accounted for only a small fraction of the dose detected in urine, confirming its status as a minor metabolic product. drugbank.com The primary metabolite found was a glucuronide conjugate. drugbank.com The low conversion rate to this compound underscores that it is not a major pathway in the drug's clearance and is considered an inactive product of metabolism. drugbank.com
Table 1: Human Urinary Metabolites of Fluconazole Following a Single Oral Dose
| Metabolite | Percentage of Excreted Dose in Urine (%) |
| This compound | 2.0 |
| Glucuronidated Metabolite | 6.5 |
| Unchanged Fluconazole | ~80 |
Data sourced from pharmacokinetic studies. drugbank.comnih.gov
Potential for Contribution to Overall Pharmacological Profile as a Metabolite or Impurity
However, this compound is also recognized as a potential impurity in the bulk manufacturing of fluconazole. In this context, its presence is monitored during quality control processes to ensure the purity and safety of the final drug product. The contribution of an impurity to the pharmacological profile is generally undesirable and is controlled within strict limits set by regulatory authorities.
Studies on Interactions with Biological Systems
There is a scarcity of specific research detailing the interactions of isolated this compound with biological systems. Scientific investigation has predominantly focused on the parent drug, fluconazole, and its well-documented interactions with fungal and human enzymes, as well as its potential for drug-drug interactions. drugbank.com The low systemic exposure and presumed inactivity of the N-oxide metabolite have made it a low priority for such studies.
Environmental Fate and Ecotoxicological Considerations of Fluconazole N Oxide
Environmental Persistence and Mobility in Aqueous and Solid Matrices
There is currently no available scientific data on the environmental persistence of Fluconazole (B54011) N-Oxide in aqueous and solid matrices. Studies investigating its degradation half-life, potential for hydrolysis, photolysis, or biodegradation have not been published. Similarly, information regarding its mobility, such as its soil adsorption/desorption characteristics (Koc) and its potential to leach into groundwater, is not available in the public domain. A Material Safety Data Sheet for Fluconazole N-Oxide explicitly states that data on its persistence and degradability are not available. cleanchemlab.com
Identification of Environmental Transformation Products
No studies have been identified that investigate the transformation of this compound in the environment. Consequently, there is no information on its potential environmental transformation products. Research into the biotic or abiotic degradation pathways of this compound is necessary to understand what other chemicals may be formed from it in soil or water systems.
Ecotoxicity Assessments in Model Organisms and Aquatic Ecosystems
Detailed ecotoxicity assessments for this compound are not available. cleanchemlab.com There are no published studies on its acute or chronic toxicity to a range of model organisms representing different trophic levels, such as algae, invertebrates (e.g., daphnids), and fish. Without this data, it is impossible to determine the potential for adverse effects on aquatic or terrestrial ecosystems.
Future Research Directions and Computational Approaches
Advanced Computational Modeling for N-Oxide Properties and Predictive Biotransformation
The application of sophisticated computational models stands as a cornerstone for elucidating the fundamental characteristics of fluconazole (B54011) N-oxide and predicting its metabolic fate. Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven invaluable in understanding the structure, stability, and electronic properties of N-oxide compounds. jchemrev.comresearchgate.net
Predicting Physicochemical Properties: Computational methods can be employed to predict a range of physicochemical properties of fluconazole N-oxide. These predictions are crucial for understanding its behavior in biological systems.
| Predicted Property | Computational Method | Significance |
| Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Provides the 3D structure, which is fundamental for docking studies. |
| N-O Bond Dissociation Enthalpy | DFT, ab initio methods | Indicates the stability of the N-oxide bond. mdpi.com |
| Electrostatic Potential | Multiwfn program | Helps in understanding intermolecular interactions. rsc.org |
| Aromaticity | Nucleus-Independent Chemical Shift (NICS) | Assesses the electronic character of the triazole ring upon N-oxidation. jchemrev.com |
| Dipole Moment | DFT | Influences solubility and interactions with biological targets. mdpi.com |
| Table 1: Computationally Predicted Properties of N-Oxides |
The introduction of an N-oxide moiety can significantly alter the electronic properties and stability of the parent molecule. acs.org For instance, the N-oxide group can withdraw electron density from the heterocyclic ring, which can, in some cases, lead to stabilization. researchgate.net However, in azoles, the presence of a nearby hydrogen atom can lead to the formation of a more stable N-OH isomer, a transformation that can be modeled computationally. jchemrev.com
Predictive Biotransformation: In silico tools for metabolism prediction, such as those based on cytochrome P450 (CYP) enzyme models, can be applied to forecast the further biotransformation of this compound. researchgate.net While fluconazole itself is a known inhibitor of CYP enzymes, particularly CYP2C9 and CYP3A4, the metabolic profile of its N-oxide is less understood. nih.gov Computational models can simulate the interaction of this compound with various CYP isoforms to predict potential subsequent metabolic pathways. This predictive approach can guide further experimental studies on its metabolic fate and potential for drug-drug interactions. wur.nl
Exploration of Novel Synthetic Routes for N-Oxide Scaffolds with Modified Stability Profiles
The development of novel and efficient synthetic methodologies is crucial for accessing this compound and its analogues for further study. While the N-oxidation of pyridine (B92270) and related heterocycles is a well-established transformation, the exploration of new synthetic routes can offer advantages in terms of yield, selectivity, and the ability to introduce modifications that alter the stability profile of the resulting N-oxide scaffold. orgsyn.orgorganic-chemistry.org
Modern Synthetic Approaches: Recent advancements in synthetic organic chemistry provide a toolkit for the preparation of N-oxide scaffolds.
| Synthetic Method | Reagents/Catalysts | Advantages |
| Direct Oxidation | Sodium percarbonate/rhenium catalysts | Efficient, mild conditions. organic-chemistry.org |
| Flow Chemistry | Titanium silicalite (TS-1)/H2O2 | Safer, greener, and highly efficient for continuous production. organic-chemistry.org |
| Electrochemical Synthesis | Transition-metal- and oxidant-free | Sustainable, high generality for N-N bond formation in triazole oxides. rsc.org |
| Palladium-Catalyzed Direct Arylation | Pd(OAc)2/K2CO3 | Allows for the synthesis of 2-aryl pyridine N-oxides. orgsyn.org |
| Table 2: Novel Synthetic Routes for N-Oxide Scaffolds |
The synthesis of 1,2,3-triazole 1-oxides has been achieved through a sustainable electrochemical approach, highlighting a green chemistry method for accessing such scaffolds. rsc.org These methods, along with more traditional oxidation approaches, can be adapted for the specific synthesis of this compound, providing the necessary material for in-depth biological evaluation. The chemical name for this compound is 1-(2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazole 4-oxide. synzeal.comaquigenbio.com
High-Throughput Screening for Undiscovered Biological Activities or Interactions
High-throughput screening (HTS) offers a powerful platform to explore the biological landscape of this compound beyond its expected role as a simple metabolite. tandfonline.comselvita.com While the parent drug, fluconazole, has a well-defined antifungal activity through the inhibition of lanosterol (B1674476) 14-α-demethylase, its metabolites may possess their own, potentially novel, biological activities. nih.govdrugbank.com
Rationale for Screening: The structural modification from fluconazole to its N-oxide derivative could lead to altered or entirely new interactions with biological targets. HTS allows for the rapid testing of a compound against a vast array of biological assays, making it an ideal approach to uncover unexpected bioactivities. researchgate.netnih.gov
Potential Screening Platforms:
| Screening Approach | Purpose | Potential Findings |
| Biochemical Assays | ||
| Enzyme Inhibition Assays | To identify inhibition of a wide range of enzymes. | Novel enzyme inhibitory activity (e.g., kinases, proteases). selvita.com |
| Receptor Binding Assays | To determine affinity for various cellular receptors. | Unforeseen receptor agonist or antagonist activity. |
| Cell-Based Assays | ||
| Cytotoxicity/Proliferation Assays | To assess effects on the growth of various cell lines (cancerous and non-cancerous). | Potential anticancer or cytotoxic effects. selvita.com |
| Reporter Gene Assays | To measure the activation or inhibition of specific signaling pathways. | Modulation of cellular pathways unrelated to fungal ergosterol (B1671047) synthesis. researchgate.net |
| Metabolomic Profiling | ||
| Untargeted Metabolomics | To analyze global changes in the metabolome of cells or organisms upon exposure. | Identification of metabolic pathways perturbed by this compound. oup.comnih.gov |
| Table 3: High-Throughput Screening Strategies for this compound |
The discovery of unexpected biological activities in drug metabolites is not unprecedented. For example, the biotransformation of isoniazid (B1672263) by Aspergillus niger yielded isonicotinic acid N-oxide, which demonstrated significant antituberculosis activity, including against multidrug-resistant strains. tandfonline.comtandfonline.com This underscores the potential for metabolites to possess clinically relevant bioactivities.
An HTS campaign for this compound could involve screening against libraries of kinases, G-protein coupled receptors (GPCRs), and other common drug targets. Furthermore, cell-based assays using various cancer cell lines could reveal any unforeseen anti-proliferative effects. The integration of HTS with metabolomics can provide a comprehensive view of the cellular response to this compound, potentially identifying novel mechanisms of action or off-target effects. oup.com Such a systematic screening approach holds the promise of repurposing or better understanding the complete biological profile of this fluconazole metabolite.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
